Ethyl 2-chloro-4-(dimethylamino)benzoate
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Overview
Description
Ethyl 2-chloro-4-(dimethylamino)benzoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid and is characterized by the presence of a chloro group and a dimethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-(dimethylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-(dimethylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chlorination of ethyl 4-(dimethylamino)benzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Lithium aluminum hydride or sodium borohydride is used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Oxidation: N-oxide derivatives of the original compound.
Reduction: The corresponding alcohols and amines.
Scientific Research Applications
Ethyl 2-chloro-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The chloro group and the dimethylamino group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
Ethyl 2-chloro-4-(dimethylamino)benzoate can be compared with other similar compounds such as:
Ethyl 4-(dimethylamino)benzoate: Lacks the chloro group, resulting in different reactivity and biological activity.
Ethyl 2-chloro-4-aminobenzoate: Contains an amino group instead of a dimethylamino group, leading to variations in chemical behavior and applications.
Ethyl 2-chloro-4-(methylamino)benzoate: Features a methylamino group, which affects its solubility and reactivity.
The presence of both the chloro and dimethylamino groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous for various applications.
Properties
IUPAC Name |
ethyl 2-chloro-4-(dimethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)9-6-5-8(13(2)3)7-10(9)12/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLADRDTWLAVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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